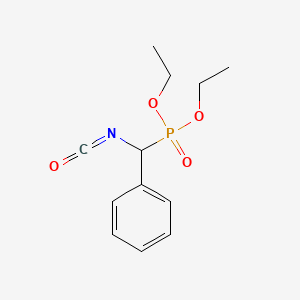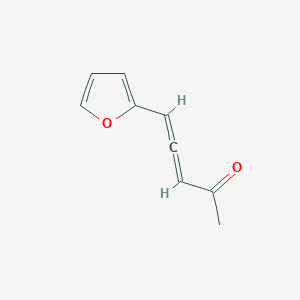![molecular formula C12H18O4 B14453582 3-Oxo-8-oxabicyclo[3.2.1]octan-6-yl 2,2-dimethylpropanoate CAS No. 76763-48-9](/img/structure/B14453582.png)
3-Oxo-8-oxabicyclo[3.2.1]octan-6-yl 2,2-dimethylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxo-8-oxabicyclo[321]octan-6-yl 2,2-dimethylpropanoate is a bicyclic compound with a unique structure that includes an oxabicyclo[321]octane core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-8-oxabicyclo[3.2.1]octan-6-yl 2,2-dimethylpropanoate can be achieved through a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol cyclization. This method involves the use of allylic silylethers and is promoted by T+BF4− (tempo oxoammonium tetrafluoroborate) and ZnBr2 . This approach allows for the efficient construction of the oxabicyclo[3.2.1]octane core with a wide substrate scope.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
3-Oxo-8-oxabicyclo[3.2.1]octan-6-yl 2,2-dimethylpropanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as tempo oxoammonium tetrafluoroborate.
Substitution: It can undergo substitution reactions, particularly at the oxabicyclo[3.2.1]octane core.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include tempo oxoammonium tetrafluoroborate and ZnBr2 . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives of the compound.
Aplicaciones Científicas De Investigación
3-Oxo-8-oxabicyclo[3.2.1]octan-6-yl 2,2-dimethylpropanoate has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of polymers and other industrially relevant materials.
Mecanismo De Acción
The mechanism by which 3-Oxo-8-oxabicyclo[3.2.1]octan-6-yl 2,2-dimethylpropanoate exerts its effects involves its interaction with specific molecular targets. The oxabicyclo[3.2.1]octane core can interact with enzymes and receptors, influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
8-Oxabicyclo[3.2.1]octane: Shares the oxabicyclo[3.2.1]octane core but lacks the 3-oxo and 2,2-dimethylpropanoate groups.
2-Oxabicyclo[2.2.2]octan-6-ol, 1,3,3-trimethyl-, acetate: Another bicyclic compound with a different core structure.
Uniqueness
3-Oxo-8-oxabicyclo[321]octan-6-yl 2,2-dimethylpropanoate is unique due to its specific functional groups and the oxabicyclo[321]octane core
Propiedades
| 76763-48-9 | |
Fórmula molecular |
C12H18O4 |
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
(3-oxo-8-oxabicyclo[3.2.1]octan-6-yl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C12H18O4/c1-12(2,3)11(14)16-10-6-8-4-7(13)5-9(10)15-8/h8-10H,4-6H2,1-3H3 |
Clave InChI |
UGAPJCRRFROQND-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)OC1CC2CC(=O)CC1O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide, N-([1,1'-biphenyl]-2-ylmethyl)-2-(diethylamino)-](/img/no-structure.png)
![{1-[(Methylsulfanyl)methoxy]ethyl}benzene](/img/structure/B14453501.png)
![6-Chloro[1,1'-biphenyl]-2-amine](/img/structure/B14453505.png)




